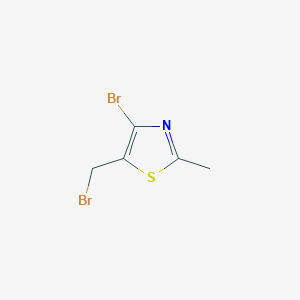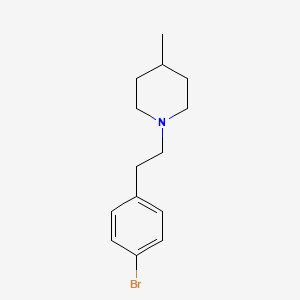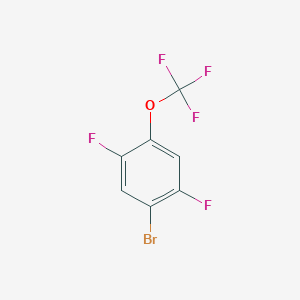
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Übersicht
Beschreibung
“1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene” is a laboratory chemical . It is also known as "4-(Trifluoromethoxy)bromobenzene" . The CAS number for this compound is 407-14-7 .
Synthesis Analysis
The synthesis of “1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene” can be prepared from (trifluoromethoxy)benzene . Another method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene” can be represented by the formula: C7H4BrF3O . The molecular weight of this compound is 241.01 g/mol .
Physical And Chemical Properties Analysis
“1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene” is a liquid at room temperature . It has a density of 1.62 g/cm3 at 20°C . The boiling point of this compound is between 155 - 157°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is a compound of interest in the field of organic chemistry, particularly in the synthesis of complex organic molecules. It serves as a precursor or intermediate in various chemical reactions, demonstrating its versatility in organic synthesis. For example, Schlosser and Castagnetti (2001) explored its role in generating 1,2-dehydro-4-(trifluoromethoxy)benzene, which can be further reacted with furan to produce [4+2] cycloadducts. These cycloadducts can then be reduced, isomerized, or brominated to yield a variety of naphthalene derivatives, highlighting its utility in synthesizing polycyclic aromatic compounds (Schlosser & Castagnetti, 2001).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The compound also finds application in coordination chemistry, where it can be used to study the interactions between halogenated benzene derivatives and metal ions. This is crucial for the development of new materials, such as Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis. For instance, Dincǎ et al. (2006) demonstrated the use of a tritopic bridging ligand related to halogenated benzene derivatives in forming a porous metal-organic framework with a novel cubic topology, offering significant insights into the design of high-capacity hydrogen storage materials (Dincǎ et al., 2006).
Environmental and Material Science Applications
In the context of environmental science, the thermal decomposition of brominated flame retardants, which are structurally similar to 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene, is of significant interest. Altarawneh and Dlugogorski (2014) investigated the thermal decomposition mechanisms of brominated flame retardants, providing essential knowledge for understanding the environmental impact and degradation pathways of these compounds (Altarawneh & Dlugogorski, 2014).
Organic Electronics and Polymerization
Moreover, the compound's potential in the field of organic electronics and polymerization is noteworthy. Morchutt et al. (2015) examined the polymerization of tris(4-bromophenyl)benzene, which shares similarities with 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene, on graphene and hexagonal boron nitride. This research highlights the role of surface-confined synthesis in developing novel polymeric materials for electronic applications (Morchutt et al., 2015).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .
Wirkmechanismus
Mode of Action
It is known that benzylic halides, a class of compounds to which this molecule belongs, typically react via nucleophilic substitution pathways .
Pharmacokinetics
Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is currently unavailable . Future pharmacokinetic studies would provide valuable insights into the compound’s bioavailability and its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-bromo-2,5-difluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGIQFLXELBTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)
![N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride](/img/structure/B1529064.png)


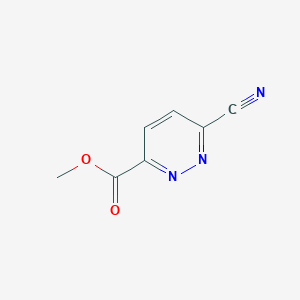
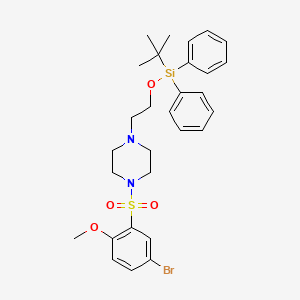
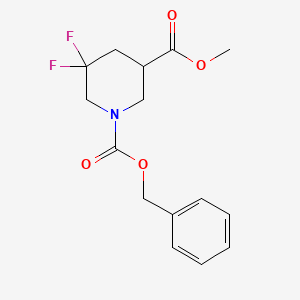
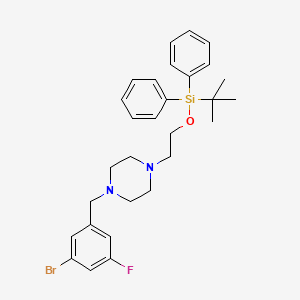

![6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B1529076.png)

![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)
